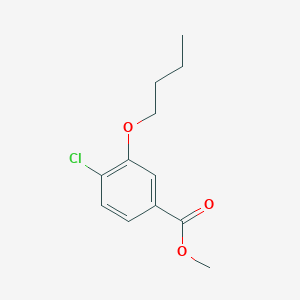![molecular formula C29H25NO4 B7962143 Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoate](/img/structure/B7962143.png)
Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-yl)propanoate is a complex organic compound characterized by its unique structural attributes. Its chemical structure includes a fluorenylmethyloxycarbonyl (Fmoc) protective group, a naphthalene ring, and an esterified amino acid, which is often utilized in the synthesis of peptides and other bioactive molecules. This compound's sophisticated nature makes it a significant player in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-yl)propanoate typically involves several steps:
Fmoc Protection: : The starting amino acid undergoes protection using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base, such as sodium carbonate.
Naphthalene Substitution: : The naphthalene moiety is introduced via a nucleophilic substitution reaction.
Esterification: : The final step involves esterification of the amino acid with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
On an industrial scale, the production involves a streamlined process with rigorous control over reaction conditions to ensure high yield and purity. This includes optimized temperature control, solvent management, and purification processes like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative cleavage, especially at the naphthalene ring.
Reduction: : Reduction reactions often target the carbonyl groups.
Substitution: : The aromatic rings are prone to electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogens in the presence of a catalyst, such as iron or aluminum chloride.
Major Products
The reactions primarily lead to the formation of simpler aromatic compounds, oxidized derivatives, or reduced amines, depending on the conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-yl)propanoate is extensively used as a building block in peptide synthesis due to its Fmoc protective group, which can be easily removed under mildly basic conditions, allowing for sequential addition of amino acids.
Biology
In biological research, this compound's derivatives are used as probes and markers to study protein interactions and pathways due to their fluorescent properties.
Medicine
Medical research leverages this compound in developing pharmaceutical intermediates and potential therapeutic agents, particularly in targeting specific proteins or enzymes.
Industry
Industrially, it finds use in creating specialized polymers and materials due to its stable and reactive aromatic rings, contributing to the production of high-performance plastics and coatings.
Mechanism of Action
The compound's primary mechanism involves interaction with amino acids and proteins, where its Fmoc group provides a stable yet removable protective moiety. The naphthalene ring interacts through π-π stacking with aromatic residues in proteins, influencing molecular pathways and target interactions.
Comparison with Similar Compounds
Similar Compounds
Benzyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoate
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-1-yl)propanoate
Methyl (2S)-2-amino-3-(naphthalen-1-yl)propanoate
Unique Attributes
Compared to similar compounds, Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-yl)propanoate boasts a unique combination of stability and reactivity, making it particularly valuable in peptide synthesis. The presence of both the naphthalene ring and the Fmoc protective group provides a dual advantage of fluorescence and easy deprotection, which is not as pronounced in other similar compounds.
By bridging complex synthetic routes and versatile applications, this compound stands out as a vital contributor to modern scientific advancements.
Properties
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO4/c1-33-28(31)27(17-20-11-8-10-19-9-2-3-12-21(19)20)30-29(32)34-18-26-24-15-6-4-13-22(24)23-14-5-7-16-25(23)26/h2-16,26-27H,17-18H2,1H3,(H,30,32)/t27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKLJVOIZNOQMM-MHZLTWQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
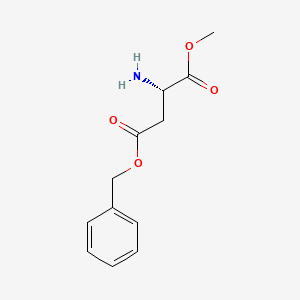
![Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate](/img/structure/B7962065.png)
![Methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoate](/img/structure/B7962066.png)
![1,4-Dimethyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate](/img/structure/B7962067.png)
![D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) 1-methyl ester, hydrate](/img/structure/B7962075.png)
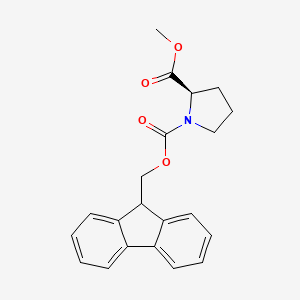
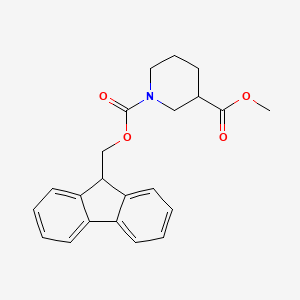
![Methyl 5-fluoro-2-[4-fluoro-2-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7962105.png)
![methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate](/img/structure/B7962110.png)
![4-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate](/img/structure/B7962111.png)
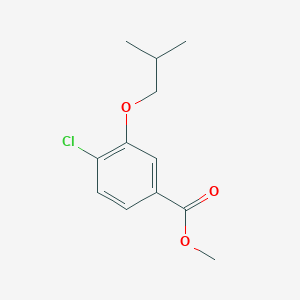
![Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(prop-2-EN-1-yloxy)phenyl]propanoate](/img/structure/B7962136.png)
![Methyl 2-amino-7-isopropyl-5-oxochromeno[2,3-B]pyridine-3-carboxylate](/img/structure/B7962139.png)
